3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group at the 5-position and a 4-T-butylsulfamoylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes electrophilic aromatic substitution to introduce the methoxy group. The 4-T-butylsulfamoylphenyl group can be introduced through a sulfonation reaction followed by a coupling reaction with the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(4-T-Butylsulfamoylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(4-T-Butylaminophenyl)-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylsulfamoylphenyl)-5-methoxybenzoic acid
- 3-(4-Ethylsulfamoylphenyl)-5-methoxybenzoic acid
- 3-(4-Propylsulfamoylphenyl)-5-methoxybenzoic acid
Uniqueness
3-(4-T-Butylsulfamoylphenyl)-5-methoxybenzoic acid is unique due to the presence of the bulky T-butyl group, which can influence its steric interactions and overall reactivity. This makes it distinct from other similar compounds with smaller alkyl groups, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)16-7-5-12(6-8-16)13-9-14(17(20)21)11-15(10-13)24-4/h5-11,19H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNFTAKNNDZOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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